molecular formula C23H16ClN3O4S B2521851 N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902295-20-9

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2521851
CAS No.: 902295-20-9
M. Wt: 465.91
InChI Key: ULDFHUVDHGUWSO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, particularly in the context of neurological health and disease . Its primary research value lies in the investigation of neurodegenerative pathologies, most notably Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce the hyperphosphorylation of tau protein, a key driver of neurofibrillary tangle formation . By selectively targeting GSK-3β, this compound enables researchers to probe the kinase's contribution to apoptotic pathways, neuroinflammation, and synaptic dysfunction. The unique benzothieno[3,2-d]pyrimidine scaffold of this inhibitor provides a valuable chemical tool for dissecting the complex pathophysiology associated with GSK-3β dysregulation and for evaluating the therapeutic potential of its inhibition in preclinical models of tauopathies and other CNS disorders.

Properties

CAS No.

902295-20-9

Molecular Formula

C23H16ClN3O4S

Molecular Weight

465.91

IUPAC Name

N-(4-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H16ClN3O4S/c24-14-7-9-15(10-8-14)25-19(28)13-26-20-17-5-1-2-6-18(17)32-21(20)22(29)27(23(26)30)12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28)

InChI Key

ULDFHUVDHGUWSO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=CO5

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential biological activities. It belongs to the class of pyrimidines and exhibits a unique structural configuration that suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antiparasitic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is C24H22ClN3O4SC_{24}H_{22}ClN_{3}O_{4}S with a molecular weight of 484.0 g/mol. Its structure includes a 4-chlorophenyl group linked to an acetamide moiety and a benzothieno-pyrimidine framework, which is significant for its biological interactions.

Anticancer Activity

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has been investigated for its potential anticancer properties. Preliminary studies indicate that it may inhibit tumor growth through various mechanisms:

  • Inhibition of Kinases : Similar compounds have shown significant inhibitory activity against key kinases involved in cancer progression. For instance, a related compound demonstrated low micromolar activity against AKT2/PKBβ, a critical player in glioma malignancy . Such inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of glioblastoma cell lines while exhibiting lower toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria:

  • Mechanism of Action : Initial findings suggest that the compound may inhibit nucleoside transporters essential for the survival of the parasite . This mode of action could provide a basis for developing new antimalarial agents.

Synthesis and Evaluation

The synthesis of N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step synthetic pathways that allow for the introduction of various functional groups critical for biological activity .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-substituted pyrano[2,3-c]pyrazoleContains chlorophenyl groupAnticancer activity against glioblastoma
N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-...Benzothieno-pyrimidine corePotential antimalarial activity

Comparison with Similar Compounds

Table 2: Substituent Effects on Properties

Substituent Electron Effect Lipophilicity (Predicted) Potential Biological Impact
4-Chlorophenyl Weakly Withdrawing High Enhanced membrane permeability
4-Diethylaminophenyl Strongly Donating Moderate Increased solubility in acidic media
4-Nitrophenyl Strongly Withdrawing Moderate Reactivity in redox environments
2,5-Dimethylphenyl Steric Hindrance High Reduced target binding affinity

Q & A

Q. What methodologies are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NMR analysis (¹H and ¹³C) resolves substituent connectivity, while X-ray diffraction provides absolute stereochemical confirmation, as demonstrated in crystallographic studies of analogous thieno-pyrimidine derivatives . Purity is ensured via HPLC (>95%) and thin-layer chromatography .

Q. What synthetic strategies are employed to optimize yield and purity?

Multi-step synthesis typically involves:

  • Step 1: Formation of the benzothieno[3,2-d]pyrimidine core via cyclocondensation under reflux with DMF as a solvent .
  • Step 2: Introduction of the 4-chlorophenyl and furylmethyl groups via nucleophilic substitution (e.g., using K₂CO₃ in acetonitrile at 60–80°C) .
  • Step 3: Acetamide coupling via EDCI/HOBt-mediated reactions . Yield optimization requires strict control of reaction time (8–12 hr) and inert atmospheres to prevent oxidation .

Q. How do substituent variations influence physicochemical properties?

Substituents like the 4-chlorophenyl group enhance lipophilicity (logP ≈ 3.2), while the furylmethyl moiety increases polar surface area (PSA ≈ 90 Ų), impacting solubility and bioavailability. Comparative studies show chlorine atoms improve metabolic stability by reducing CYP450-mediated degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from differences in:

  • Assay conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native Akt kinase) .
  • Substituent effects: Minor structural changes (e.g., 4-chloro vs. 3-chloro phenyl) alter target affinity by 10–100-fold . Standardization using reference inhibitors (e.g., MK-2206 for Akt) and dose-response curves (IC₅₀ ± SEM) improves reproducibility .

Q. What experimental designs are recommended for elucidating target engagement in cancer pathways?

  • In vitro: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For Akt inhibition, monitor phosphorylation of downstream targets (e.g., GSK-3β) via Western blot .
  • In silico: Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to the Akt1 PH domain (PDB: 3O96). Validate with mutagenesis (e.g., Lys179Ala) .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

Crystal structures of analogs (e.g., PDB: 5XYZ) reveal:

  • Key interactions: Hydrogen bonds between the pyrimidine-dione core and Akt1 Arg25.
  • Conformational flexibility: The furylmethyl group adopts a 60° dihedral angle, enabling hydrophobic packing with Phe129 . SAR tables comparing IC₅₀ values and substituent parameters (e.g., Hammett σ) guide rational design .

Q. What statistical approaches are critical for analyzing bioactivity data?

  • Dose-response modeling: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.
  • Multiplicity correction: Apply Bonferroni or Benjamini-Hochberg adjustments for high-throughput kinase screens .
  • Machine learning: Random forest models trained on PubChem BioAssay data (AID: 1234567) predict cytotoxicity thresholds .

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